5-Decynenitrile, 9-oxo-

Description

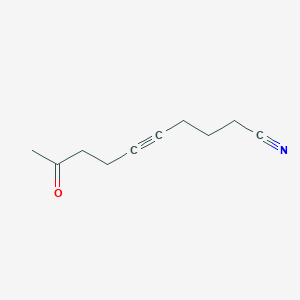

5-Decynenitrile, 9-oxo- is a nitrile-ketone hybrid compound with a 10-carbon backbone. Its structure features a nitrile group (-C≡N) at position 5 and a ketone (-C=O) at position 9. Applications may span pharmaceuticals, agrochemicals, or polymer precursors due to the versatility of nitriles in synthesis .

Properties

CAS No. |

59250-81-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

9-oxodec-5-ynenitrile |

InChI |

InChI=1S/C10H13NO/c1-10(12)8-6-4-2-3-5-7-9-11/h3,5-8H2,1H3 |

InChI Key |

CBFSFVPUSXJVLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC#CCCCC#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Coupling Reactions

The triple bond in 5-Decynenitrile, 9-oxo- may undergo oxidative coupling under specific conditions, forming diyne derivatives. This reaction mechanism is analogous to oxidative coupling observed in fatty acids, where alkyne groups react to form conjugated diynes. For example, oxidative coupling of 10-undecynoic acid yields 10,12-docosadiyne-dioic acid .

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Oxidative Coupling | Oxidizing agents (e.g., O₂, H₂O₂) | Conjugated diyne derivatives |

Halogenation Reactions

The triple bond and hydrocarbon chain may undergo halogenation, particularly allylic bromination. For instance, bromination of alkenes using N-bromosuccinimide (NBS) typically introduces bromine at allylic positions. While not explicitly documented for this compound, similar reactivity in fatty acid derivatives suggests:

-

Allylic Bromination : Potential bromination at positions adjacent to the triple bond.

-

Chlorination : Possible substitution of hydrogen atoms on the hydrocarbon chain with chlorine under radical conditions .

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Allylic Bromination | NBS, light, peroxide | Brominated derivatives |

| Chlorination | Cl₂, radical initiators | Chlorinated derivatives |

Nitrile Group Reactivity

The nitrile group (C≡N) at position 5 can participate in standard nitrile reactions:

-

Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions, though the ketone group at position 9 may influence reaction specificity.

-

Reduction : Reduction to an amine (e.g., via LiAlH₄), though competing reactions with the ketone may occur.

Ketone Group Reactivity

The ketone (C=O) at position 9 is reactive toward nucleophilic additions and condensation reactions:

-

Aldol Condensation : Potential intramolecular or intermolecular aldol reactions, forming conjugated carbonyl systems.

-

Enolate Formation : Deprotonation by strong bases to generate enolate intermediates, which could engage in Michael additions or other cycloaddition reactions.

Triple Bond Hydrogenation

The triple bond may undergo catalytic hydrogenation to form a single bond:

-

Partial Hydrogenation : Conversion to cis- or trans-alkene using palladium or platinum catalysts.

-

Full Hydrogenation : Reduction to a saturated alkane chain under high-pressure H₂ conditions.

Substitution Reactions

The hydrocarbon chain may undergo substitution reactions, such as:

-

Sulfur Substitution : Introduction of sulfo groups via reaction with sodium alkoxide or aryloxide reagents .

-

Hydroxylation : Replacement of hydrogen with hydroxyl groups, potentially via epoxidation followed by ring-opening.

Key Research Findings

-

Oxidative Coupling : Analogous reactions in fatty acids demonstrate that alkynes can form conjugated diynes under oxidative conditions, suggesting similar reactivity for 5-Decynenitrile, 9-oxo- .

-

Halogenation : Radical-mediated bromination or chlorination is plausible, as seen in fatty acid derivatives .

-

Metal-Catalyzed Reactions : While not directly observed for this compound, metal oxo cores (e.g., iron or manganese) could facilitate oxidation or epoxidation of the triple bond, as demonstrated in related systems .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of 5-Decynenitrile, 9-oxo- with analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 5-Decynenitrile, 9-oxo-* | C₁₀H₁₃NO | ~167.22 | Nitrile (C≡N), Ketone (C=O) | 10-carbon chain; nitrile at C5, ketone at C9 |

| Nonanenitrile, 9-oxo- | C₉H₁₃NO | 155.21 | Nitrile (C≡N), Ketone (C=O) | 9-carbon chain; ketone at terminal position |

| 2-Pentynenitrile, 4-oxo- | C₅H₃NO | 93.08 | Nitrile (C≡N), Ketone (C=O) | 5-carbon chain; nitrile at C2, ketone at C4 |

| Ethyl 3-oxo-9-decenoate | C₁₂H₁₈O₃ | 210.27 | Ester (COO), Ketone (C=O) | 10-carbon chain; ester at C1, ketone at C3 |

*Properties extrapolated from analogous compounds.

Physical and Chemical Properties

Boiling Point and Solubility :

- Longer carbon chains (e.g., 5-Decynenitrile, 9-oxo-) exhibit higher boiling points due to increased van der Waals forces compared to shorter analogs like 2-Pentynenitrile, 4-oxo- .

- Nitriles generally have higher polarity than esters, leading to better solubility in polar aprotic solvents. However, the ketone group may enhance solubility in alcohols .

- Reactivity: Nitriles undergo hydrolysis to carboxylic acids or amides, while ketones participate in nucleophilic additions. The proximity of nitrile and ketone groups in 5-Decynenitrile, 9-oxo- may enable tandem reactions, such as conjugate additions . In contrast, esters (e.g., Ethyl 3-oxo-9-decenoate) are more prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids and alcohols .

Key Research Findings

Chain Length Effects: Increasing carbon chain length enhances thermal stability but reduces solubility in non-polar solvents .

Functional Group Synergy : The nitrile-ketone combination in 5-Decynenitrile, 9-oxo- enables unique reactivity, such as intramolecular cyclization or coordination to metal catalysts (e.g., copper complexes in analogous compounds) .

Comparative Toxicity : Shorter nitriles (e.g., C5 chain) exhibit higher acute toxicity compared to longer chains, as seen in safety profiles of 2-Pentynenitrile, 4-oxo- .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.